Triphenylene, 1,2-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 226.31 g/mol. This compound is characterized by its fused ring structure, which consists of four benzene rings arranged in a planar configuration. The presence of two hydrogen atoms at the 1 and 2 positions distinguishes it from its fully aromatic counterpart, triphenylene, which has a fully conjugated system. The compound exhibits notable physical properties, including a melting point of around 188-189 °C and a boiling point of approximately 279 °C .
The reactivity of this compound is influenced by its unique structure and the presence of hydrogen atoms on the aromatic system.
Triphenylene, 1,2-dihydro- can be synthesized through several methods:
Each method has its advantages and limitations regarding yield and purity.
Triphenylene, 1,2-dihydro- has several applications:
Studies involving triphenylene, 1,2-dihydro- focus primarily on its interactions with other molecules and biological systems. Research indicates that its interactions may include:
These studies are crucial for determining the potential risks associated with exposure to this compound.
Triphenylene, 1,2-dihydro- shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triphenylene | Fully conjugated system without hydrogen atoms | |
| Pyrene | Four fused benzene rings; lacks dihydro groups | |
| Phenanthrene | Three fused rings; no additional hydrogens | |
| Anthracene | Linear arrangement of three fused benzene rings | |
| Benzo[a]pyrene | Contains a fused five-membered ring |
Triphenylene, 1,2-dihydro- is unique due to its specific dihydro configuration at positions one and two while retaining a substantial portion of the aromatic character typical of polycyclic compounds. This structural feature influences both its chemical reactivity and potential applications in material science and biological studies.
Traditional synthetic routes to 1,2-dihydrotriphenylene rely on thermally or photochemically induced cyclization of preorganized precursors. A seminal method involves the ultraviolet (UV) light-mediated electrocyclization of ortho-terphenyl derivatives. Upon 266 nm excitation, ortho-terphenyl undergoes a conrotatory [4π] electrocyclic reaction to form 4a,4b-dihydrotriphenylene (DHT) with a solvent-dependent time constant of 1.5–4 ps. This photochemical pathway proceeds via a conical intersection, where mechanical solvent interactions—such as viscosity—modulate the nuclear dynamics required for bond formation. The product, DHT, exhibits limited thermal stability, decaying via ring-opening with a lifetime of ~46 ns in tetrahydrofuran, a consequence of strain in the central bridging carbon-carbon bond.
Another classical approach employs the Scholl reaction, a dehydrogenative coupling strategy, to construct the triphenylene core. For example, treatment of ortho-teraryl precursors with [bis(trifluoroacetoxy)iodo]benzene (PIFA) and boron trifluoride diethyl etherate (BF₃·OEt₂) induces cyclization at –78°C, yielding triphenylene-fused phosphole oxides in 40–59% yield. While effective, this method requires stringent conditions to avoid competing side reactions, such as overoxidation or incomplete ring closure.
Table 1: Comparison of Traditional Cyclization Methods
Transition metal catalysis has enabled regioselective and atom-economical routes to 1,2-dihydrotriphenylene derivatives. A notable advancement is the three-component coupling of arylzinc reagents, alkynes, and dichlorophenylphosphine, facilitated by cobalt-mediated 1,4-migration. This method constructs benzo[b]phosphole intermediates, which undergo subsequent π-extension via Suzuki-Miyaura couplings and Scholl reactions to yield triphenylene-fused phosphole oxides. The cobalt-catalyzed step ensures regioselective C–H activation at the C2 position of the arylzinc intermediate, a critical advantage over classical Friedel-Crafts approaches.
Palladium and nickel complexes have also been explored for cross-coupling reactions, though their application remains limited by competing β-hydride elimination in dihydroaromatic systems. Recent studies highlight iron(III) chloride as a viable catalyst for oxidative cyclization of biaryl precursors, though yields are modest (~35%) compared to cobalt-based methods.
Mechanistic Insight: The cobalt-catalyzed pathway proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination. The 1,4-migration step redistributes electron density, enabling selective C–H bond activation at sterically hindered positions—a feat unattainable with traditional acid-mediated cyclization.
Enantiocontrol in 1,2-dihydrotriphenylene synthesis remains a formidable challenge due to the planar chirality and rapid racemization of intermediates. Parametric Method 3 (PMO) calculations predict low energy barriers (~5 kcal/mol) for epimerization in triphenylene 1,2-oxide, leading to racemic mixtures even when optically pure precursors are used. Experimental validation shows that both racemic and enantiopure precursors yield racemic 1,2-dihydrotriphenylene oxides, with enantiomerization occurring faster than cyclization.
To circumvent this, researchers have employed kinetic resolution via enzymatic or chiral stationary phase chromatography. Liver microsomal metabolism of triphenylene 1,2-oxide, for instance, preferentially yields the (–)-(1R,2R) enantiomer of the trans-dihydro diol metabolite in 85–92% enantiomeric excess (ee). Synthetic efforts have focused on designing rigid, sterically hindered auxiliaries, such as menthyloxyacetate groups, to stabilize transition states during dihydroxylation. X-ray crystallography of (–)-(1R,2R)-trans-2-bromo-1-menthyloxyacetoxy-1,2,3,4-tetrahydrotriphenylene confirms the absolute configuration, providing a stereochemical benchmark for future studies.
Table 2: Enantioselective Synthesis Strategies
| Strategy | Substrate | ee (%) | Key Observation |
|---|---|---|---|
| Enzymatic resolution | Triphenylene oxide | 85–92 | Microsomal metabolism favors (–)-enantiomer |
| Chiral auxiliaries | Bromo-dihydro | >99 | Menthyl groups impede racemization |
Triphenylene, 1,2-dihydro- represents a structurally modified polycyclic aromatic hydrocarbon that exhibits distinctive properties positioning it as a valuable building block in advanced material science applications [1]. This compound, with the molecular formula C₁₈H₁₄ and molecular weight of 230.304 g/mol, maintains the characteristic planar structure of triphenylene while incorporating additional hydrogen atoms that modulate its electronic and physical properties [1]. The material demonstrates enhanced processability with a boiling point of 419.8°C and moderate solubility characteristics as indicated by its LogP value of 4.952 [1].
Table 1: Physical Properties of Triphenylene, 1,2-Dihydro-
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ |
| Molecular Weight (g/mol) | 230.304 |
| Density (g/cm³) | 1.164 |
| Boiling Point (°C) | 419.8 |
| Flash Point (°C) | 199.4 |
| Index of Refraction | 1.722 |
| LogP | 4.952 |
Triphenylene derivatives demonstrate exceptional capacity for forming discotic liquid crystal phases, with the 1,2-dihydro variant exhibiting unique mesomorphic behavior that distinguishes it from fully aromatic analogues [2] [3]. The compound participates in the formation of columnar mesophases through π-π stacking interactions, where individual molecules organize into one-dimensional columns that subsequently arrange in two-dimensional hexagonal or rectangular lattices [2] [4].
The mesophase formation mechanism involves the self-assembly of disc-like molecules into columnar structures, facilitated by the extended π-conjugated core and peripheral substituent interactions [3]. Research demonstrates that the dihydro modification affects the planarity and polarizability of the aromatic core, influencing both the stability and temperature range of the resulting liquid crystalline phases [4]. Fluorine-containing triphenylene derivatives exhibit particularly robust mesophase formation, with compounds containing mixed fluorinated and non-fluorinated tails showing superior ordering compared to fully alkylated or fully fluorinated analogues [4].
The columnar hexagonal mesophase represents the most commonly observed structure, characterized by the arrangement of molecular columns in a hexagonal lattice [2] [4]. X-ray diffraction studies reveal that the d-spacing increases systematically with the length of peripheral alkyl chains, while maintaining the fundamental columnar organization [4]. Fluoroalkylated derivatives demonstrate spontaneous homeotropic alignment on both hydrophilic and hydrophobic surfaces, indicating strong surface-ordering tendencies that facilitate device fabrication [4].
Table 4: Columnar Mesophase Properties of Triphenylene Derivatives
| Substitution Pattern | Mesophase Type | Temperature Range (°C) | d-spacing (Å) | Alignment |
|---|---|---|---|---|
| Hexaalkoxy | Hexagonal columnar | Wide range | Variable with chain | Homeotropic |
| Fluoroalkoxy mixed | Hexagonal columnar | Wide range | Increases with alkyl | Spontaneous homeotropic |
| Tetraester | Rectangular columnar | Broad range | Not reported | Not reported |
| Trimeric | Oblique columnar | Broad range | Not reported | Not reported |
| Metal-organic | Segregated columnar | Variable | Alternating layers | Columnar stacking |
Advanced engineering of columnar mesophases involves the incorporation of metal complexes to create hybrid organic-inorganic systems [5] [6]. These metallomesogens demonstrate remarkable properties, including the formation of segregated columnar structures where organic and inorganic components organize into alternating layers [5]. The metal coordination introduces additional intermolecular interactions that stabilize the columnar architecture while providing pathways for enhanced charge transport [6].
The charge transport properties of triphenylene-based materials in organic semiconductor applications are governed by complex mechanisms involving polaron formation and hopping processes [7] [8] [9]. In these systems, charge carriers form polarons due to strong electron-phonon coupling, creating localized quasi-particles that transport charge through thermally activated hopping between molecular sites [10] [11].
Marcus theory provides the theoretical framework for understanding charge transfer in these materials, describing the process as thermally activated jumps over energy barriers with exponentially distributed barrier heights [12] [13] [14]. The reorganization energy, representing the energy cost associated with structural changes during charge transfer, serves as a critical parameter determining transport efficiency [15] [14]. Computational studies using density functional theory reveal significant variations in reorganization energies among triphenylene derivatives, with chlorinated variants exhibiting values of 0.211 eV compared to 0.040 eV for fluorinated analogues [15].
Experimental measurements using pulse-radiolysis time-resolved microwave conductivity and time-of-flight techniques demonstrate that intracolumnar charge mobility in triphenylene-based liquid crystals reaches approximately 0.01 cm²/V·s at elevated temperatures [9]. The mobility exhibits strong temperature dependence, decreasing dramatically at lower temperatures due to increased structural disorder within columnar stacks [9]. High-frequency measurements reveal that mobility remains relatively constant down to 170 K, while time-of-flight measurements show significant reduction, indicating the influence of trap states and structural defects [9].
Table 2: Comparison of Charge Mobility in Triphenylene-Based Materials
| Material | Hole Mobility (cm²/V·s) | Reorganization Energy (eV) | Reference Conditions |
|---|---|---|---|
| Cl-triphenylene | 1.015 | 0.211 | DFT calculation |
| F-triphenylene | 0.061 | 0.040 | DFT calculation |
| HAT6 (hexaalkoxytriphenylene) | 0.01 | Not reported | TOF measurement |
| Triphenylene dimer | 0.01 | 0.024 | PR-TRMC measurement |
| Metal-organic triphenylene | 1-10 | Not reported | Mesophase |
| Oxadiazole-triphenylene | 5.02 | Not reported | OFET device |
The integration of metal complexes into triphenylene-based systems produces dramatic enhancements in charge mobility, with values increasing from 10⁻⁷ cm²/V·s for purely organic systems to 1-10 cm²/V·s for hybrid materials [6]. This enhancement results from the formation of additional conduction pathways through the more inorganic columnar regions, where metal coordination facilitates improved electronic coupling between molecular units [6].
Organic field-effect transistor devices fabricated with triphenylene derivatives demonstrate promising performance characteristics [16] [17]. Novel oxadiazole-substituted benzotriphenylene exhibits exceptional mobility of 5.02 cm²/V·s with excellent on/off ratios and low threshold voltages [17]. The device performance reflects the importance of molecular design in optimizing electronic properties for semiconductor applications [17].
The photophysical characteristics of triphenylene, 1,2-dihydro- and related derivatives make them particularly suitable for optoelectronic applications, including organic light-emitting diodes, photovoltaic cells, and photodetectors [18] [19] [20]. These materials exhibit blue light emission with quantum yields reaching up to 66% in solution for optimized molecular architectures [21] [18].
Triphenylene-based materials demonstrate distinctive absorption and emission profiles that can be tuned through molecular modification [18] [20]. The introduction of various substituents allows for systematic adjustment of the optical bandgap and emission color, with blue emission being particularly prominent across different derivative classes [18] [22]. Semi-fluorinated triphenylene polymers show quantum yields ranging from 7.2% to 12% in dichloromethane solution, maintaining emission characteristics in both solution and solid-state films [22].
The photophysical behavior involves complex intramolecular processes, including photoinduced electron transfer in donor-acceptor systems [20]. Triphenylene-perylene dyads connected through ethynylphenyl bridges demonstrate fluorescence quenching that increases as bridge length decreases, attributed to enhanced electron transfer efficiency [20]. These systems form charge-separated states upon photoexcitation, as confirmed by photocurrent response measurements [20].
Table 3: Photophysical Properties of Triphenylene Derivatives
| Compound Type | Emission Wavelength | Quantum Yield (%) | Emission Medium | Glass Transition Temp (°C) |
|---|---|---|---|---|
| Triphenylene tetraesters | Blue | Not reported | Solid film | Not reported |
| Triphenylene trimers | Blue | 66 | Solution/film | Not reported |
| Semi-fluorinated triphenylene | Blue | 7.2-12 | Solution | 176-243 |
| Triphenylene-perylene dyads | Quenched perylene | Not reported | Solution | Not reported |
| BN-triphenylene | Blue-green | Not reported | Solution | Not reported |
| Triphenylene OLED materials | Blue | Not reported | OLED device | Not reported |
Organic light-emitting diode applications utilize triphenylene derivatives as both emissive materials and host compounds [19] [23]. Phenyl-substituted triphenylene derivatives incorporated into multilayer OLED structures demonstrate efficient blue emission with luminous efficiencies of 0.92 cd/A and external quantum efficiencies of 1.17% [23]. The Commission International de L'Éclairage coordinates of (0.15, 0.09) confirm pure blue emission suitable for display applications [23].
The thermal stability of triphenylene-based photophysical materials represents a crucial advantage for device integration [22]. Semi-fluorinated derivatives maintain photophysical properties after heating at 250°C for 24 hours in air, demonstrating exceptional thermal oxidative stability [22]. Glass transition temperatures ranging from 176°C to 243°C provide adequate thermal stability for processing and operation [22].
Photovoltaic applications benefit from the charge-separation capabilities of triphenylene-based donor-acceptor systems [20] [24]. The formation of long-range columnar self-assembly at room temperature, combined with blue light emission and good processability, positions these materials as promising candidates for single-component photovoltaic active materials [25] [20]. Organic photovoltaic technology utilizing carbon-based semiconductors offers environmental advantages through reduced material consumption and simplified processing [24].